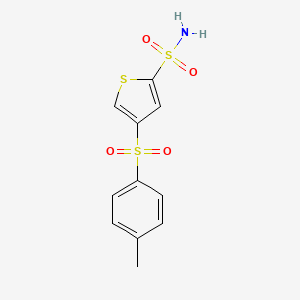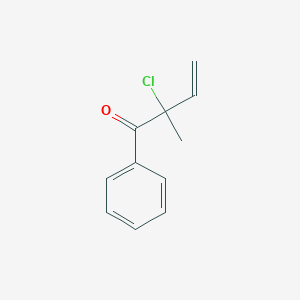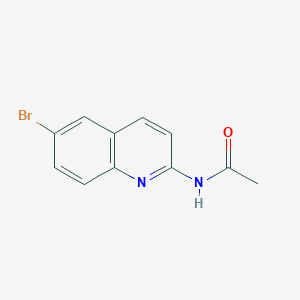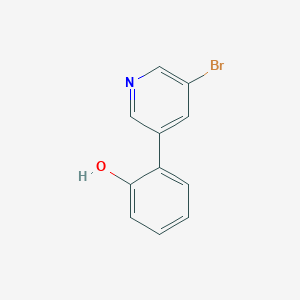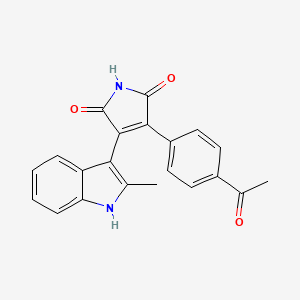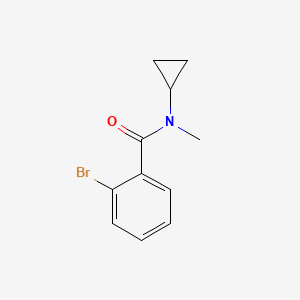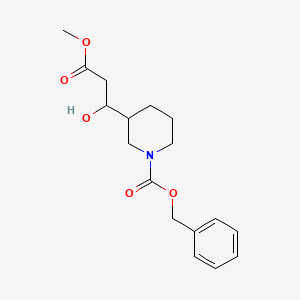
2-((1-(Trifluoromethyl)pyrrolidin-2-yl)methoxy)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(Trifluoromethyl)pyrrolidin-2-yl)methoxy)ethanol is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethyl group and an ethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Trifluoromethyl)pyrrolidin-2-yl)methoxy)ethanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Attachment of the Ethoxy Group: The ethoxy group can be attached via nucleophilic substitution reactions using ethylene oxide or ethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-((1-(Trifluoromethyl)pyrrolidin-2-yl)methoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The ethoxy group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学的研究の応用
2-((1-(Trifluoromethyl)pyrrolidin-2-yl)methoxy)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-((1-(Trifluoromethyl)pyrrolidin-2-yl)methoxy)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The pyrrolidine ring can interact with various proteins, influencing their activity and leading to desired therapeutic effects.
類似化合物との比較
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.
Trifluoromethylpyrrolidine: A derivative with enhanced lipophilicity and metabolic stability.
Ethoxyethanol: A compound with similar functional groups but different structural properties.
Uniqueness
2-((1-(Trifluoromethyl)pyrrolidin-2-yl)methoxy)ethanol is unique due to the combination of its trifluoromethyl and ethoxy groups, which confer distinct physicochemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H14F3NO2 |
|---|---|
分子量 |
213.20 g/mol |
IUPAC名 |
2-[[1-(trifluoromethyl)pyrrolidin-2-yl]methoxy]ethanol |
InChI |
InChI=1S/C8H14F3NO2/c9-8(10,11)12-3-1-2-7(12)6-14-5-4-13/h7,13H,1-6H2 |
InChIキー |
CDLHSZSNDSWOGJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)C(F)(F)F)COCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(4-Aminophenyl)-1-piperidinyl]cyclopropylmethanone](/img/structure/B13967731.png)

![Benzo[3,4]cyclobuta[1,2]cyclooctene, 4b,5,6,7,8,9,10,10a-octahydro-](/img/structure/B13967741.png)
